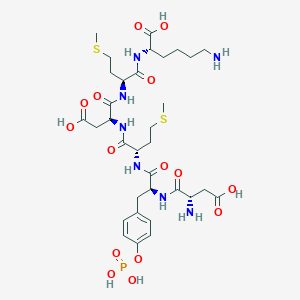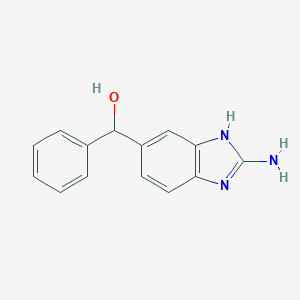![molecular formula C9H17NO B126604 [(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol CAS No. 142433-97-4](/img/structure/B126604.png)
[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol, also known as (–)-Cotinine, is a naturally occurring alkaloid found in tobacco plants. It is a metabolite of nicotine and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of (–)-Cotinine is not fully understood. It is believed to act on the nicotinic acetylcholine receptors (nAChRs) in the brain, which are involved in cognitive function, learning, and memory. (–)-Cotinine is a partial agonist of nAChRs, which means it binds to the receptor and activates it, but not to the same extent as nicotine.
Efectos Bioquímicos Y Fisiológicos
(–)-Cotinine has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (–)-Cotinine in lab experiments is that it is a naturally occurring compound, which reduces the risk of toxicity and adverse effects. However, one limitation is that it is difficult to obtain in large quantities, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of (–)-Cotinine. One area of research is the development of new therapies for Alzheimer's disease and Parkinson's disease. Another area of research is the potential use of (–)-Cotinine in smoking cessation therapy. Additionally, there is ongoing research on the biochemical and physiological effects of (–)-Cotinine, which may lead to the development of new therapies for various diseases.
Métodos De Síntesis
(–)-Cotinine can be synthesized from nicotine by oxidation or reduction reactions. The most common method for synthesis is through the oxidation of nicotine using potassium permanganate or chromic acid. The resulting product is then reduced to (–)-Cotinine using sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
(–)-Cotinine has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been studied for its potential use in smoking cessation therapy.
Propiedades
Número CAS |
142433-97-4 |
|---|---|
Nombre del producto |
[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol |
Fórmula molecular |
C9H17NO |
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol |
InChI |
InChI=1S/C9H17NO/c1-10-5-4-7-2-3-8(6-11)9(7)10/h7-9,11H,2-6H2,1H3/t7-,8-,9+/m1/s1 |
Clave InChI |
FWLQELKDPBAZFB-HLTSFMKQSA-N |
SMILES isomérico |
CN1CC[C@@H]2[C@H]1[C@H](CC2)CO |
SMILES |
CN1CCC2C1C(CC2)CO |
SMILES canónico |
CN1CCC2C1C(CC2)CO |
Sinónimos |
Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, (3a-alpha-,6-alpha-,6a-alpha-)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



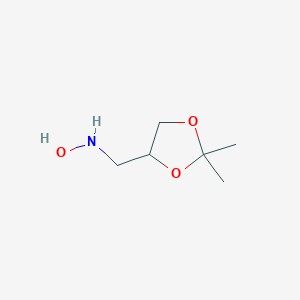
![Tert-butyl N-[(Z)-hex-2-enyl]carbamate](/img/structure/B126531.png)
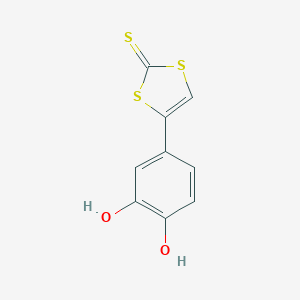
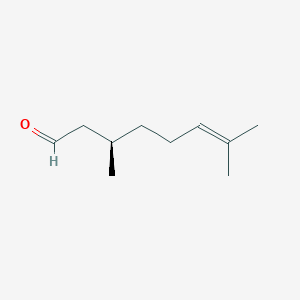

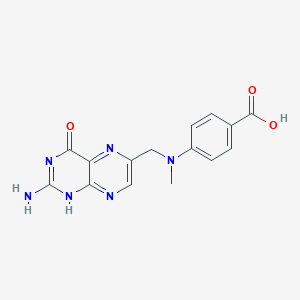
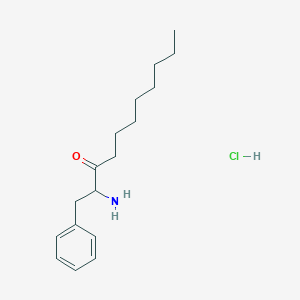
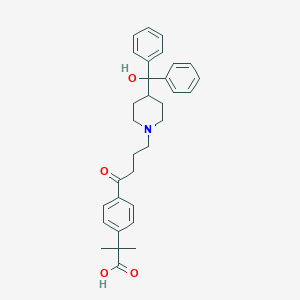
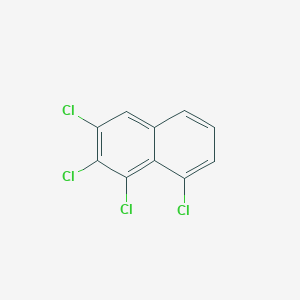
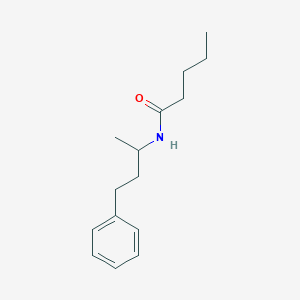
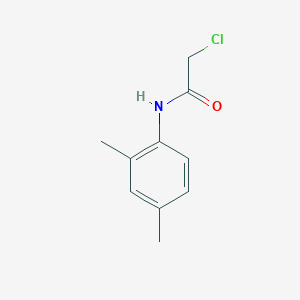
![4-(Phenanthro[9,10-d]oxazol-2-yl)phenyl isothiocyanate](/img/structure/B126553.png)
